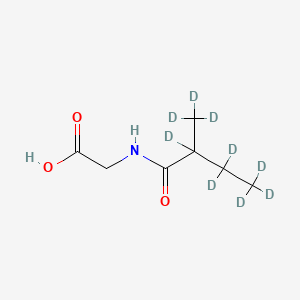

2-Methylbutyrylglycine-d9

説明

2-Methylbutyrylglycine-d9 (CAS [1219798-77-2], MW 168.24) is a deuterium-labeled derivative of 2-methylbutyrylglycine, where nine hydrogen atoms are replaced with deuterium. Its structure, CD₃CD₂CD(CD₃)CONHCH₂COOH, positions deuterium at specific sites on the methylbutyryl moiety. This compound is primarily utilized as an internal standard in mass spectrometry (MS)-based metabolomic studies due to its non-hazardous nature and high isotopic purity (98 atom % D, 97% chemical purity) . Its deuteration minimizes interference with endogenous analytes, enabling precise quantification in biological matrices such as urine or plasma.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyrylglycine-d9 involves the deuteration of 2-Methylbutyrylglycine. . The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The product is then purified through techniques such as crystallization or chromatography to meet the required specifications for research applications .

化学反応の分析

Types of Reactions

2-Methylbutyrylglycine-d9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include deuterated carboxylic acids, alcohols, amines, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis or as standards in analytical studies .

科学的研究の応用

2-Methylbutyrylglycine-d9 has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Methylbutyrylglycine-d9 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using techniques such as mass spectrometry. The molecular targets and pathways involved include enzymes and transporters that interact with 2-Methylbutyrylglycine, facilitating its metabolism and excretion .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

2-Methylbutyrylglycine (Non-Deuterated)

- Key Differences: The non-deuterated form lacks isotopic labeling, resulting in a lower molecular weight (MW ≈ 159.18 vs. 168.24 for the d9 analog). In MS, the absence of deuterium reduces mass shift resolution, increasing susceptibility to matrix effects during quantification.

- Applications: While the non-deuterated compound is the target analyte in metabolic disorders like short-chain acyl-CoA dehydrogenase deficiency, it cannot serve as an internal standard due to isotopic overlap with endogenous metabolites .

(±)-N-2-Methylbutyrylglycine-2,2-d2 (D-6708)

- Key Differences : This variant contains two deuterium atoms at the glycine moiety (MW 161.20). Its partial deuteration offers a smaller mass shift (Δm/z +2) compared to the d9 analog (Δm/z +9), limiting its utility in complex matrices where higher isotopic separation is required.

- Applications : Suitable for applications requiring moderate isotopic distinction or cost-effective labeling, though less prevalent in high-precision metabolomics .

2-Methylbutyric Acid (CAS 116-53-0)

- Key Differences: The non-conjugated acid form (MW 116.16) lacks the glycine moiety and is corrosive, necessitating strict handling protocols. It serves as a precursor in organic synthesis rather than a diagnostic tool.

3-Methylbutyryl-d9 Chloride (D-6608)

- Key Differences : This deuterated acid chloride (CAS [1219803-46-9], MW 129.63) is highly reactive and hazardous (flammable, corrosive). Its functional group enables acylation reactions, contrasting with the glycine conjugate’s role in analytical workflows.

- Applications : Employed in synthesizing deuterated esters or amides, but unsuitable for direct bioanalytical use due to reactivity and hazards .

Comparative Data Table

生物活性

2-Methylbutyrylglycine-d9 is a stable isotope-labeled derivative of 2-Methylbutyrylglycine (2-MBG), an acyl glycine that plays a significant role in various metabolic pathways. This compound is particularly relevant in the context of metabolic disorders, where its levels can serve as biomarkers for specific conditions. The following sections detail the biological activity, metabolic implications, and relevant research findings related to 2-MBG and its deuterated form.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO (deuterated form)

- Molecular Weight : Approximately 115.13 g/mol

- IUPAC Name : 2-Methyl-3-(deuterium) butanoic acid glycine

This compound is synthesized through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine, producing N-acylglycines like 2-MBG .

Metabolic Pathways

2-MBG is involved in several important metabolic pathways, particularly those related to fatty acid metabolism. It is primarily excreted in urine and can indicate disturbances in mitochondrial fatty acid β-oxidation. Elevated levels of 2-MBG are notably associated with:

- Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) : A metabolic disorder characterized by the accumulation of branched-chain acyl-CoAs, leading to increased excretion of 2-MBG .

- Propionic Acidemia : A condition where the body cannot properly break down certain proteins and fats, leading to elevated levels of various acyl glycines, including 2-MBG .

Case Studies and Research Findings

-

Malaria Research : A study focusing on recurrent Plasmodium vivax malaria found that methylbutyrylglycine (including its deuterated form) showed increased abundance during disease recurrence. This suggests a potential role as a biomarker for metabolic disturbances associated with malaria .

Time Point Case Group (DR) Control Group (D0) D0 Lower levels of 2-MBG Baseline levels D6 Elevated levels of 2-MBG Stable levels DR Significantly higher levels compared to D0 Not applicable - Metabolomic Analysis : In a comprehensive metabolomic study, researchers identified significant changes in metabolite profiles between recurrent and non-recurrent malaria patients. The analysis revealed that 2-MBG was among the metabolites that displayed significant differences across time points, indicating its potential utility in monitoring disease progression and metabolic health .

- Clinical Implications : The measurement of 2-MBG can aid in diagnosing metabolic disorders related to fatty acid oxidation. Its elevated levels serve as indicators for conditions such as SBCADD, where timely intervention can prevent severe health outcomes .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2-Methylbutyrylglycine-d9 in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity and minimize matrix effects. Optimize ionization parameters (e.g., ESI+/ESI−) and chromatographic separation using reversed-phase columns (C18 or HILIC) to resolve isotopic analogs. Calibration curves should span physiological ranges (e.g., 0.1–100 μM), with validation for precision (CV <15%) and accuracy (85–115%) .

- Data Interpretation : Include isotopic purity checks (≥98% deuterium enrichment) to avoid interference from non-deuterated analogs. Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios ≥3 and ≥10, respectively .

Q. How should this compound be synthesized and characterized for in vitro studies?

- Synthesis : Employ solid-phase peptide synthesis (SPPS) with deuterated methylbutyryl precursors. Protect the glycine moiety using tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Characterization : Validate via nuclear magnetic resonance (NMR; ¹H, ¹³C, ²H) and high-resolution mass spectrometry (HRMS). For NMR, confirm deuterium incorporation by absence of proton signals at δ 0.8–1.2 ppm (methyl group region) .

Advanced Research Questions

Q. What experimental strategies address deuterium isotope effects in metabolic studies of this compound?

- Study Design : Compare kinetic parameters (e.g., , ) of deuterated vs. non-deuterated analogs in enzyme assays (e.g., acyl-CoA dehydrogenases). Use Michaelis-Menten plots to quantify isotope-induced rate changes.

- Data Contradictions : If metabolic flux diverges from theoretical predictions (e.g., slower turnover due to deuterium’s higher mass), validate via isotopic tracer studies (e.g., ¹³C-glucose pulse-chase) to map pathway-specific effects .

Q. How can researchers resolve discrepancies in tissue-specific accumulation of this compound?

- Troubleshooting :

- Sample Preparation : Ensure homogenization buffers include protease inhibitors (e.g., PMSF) and deuterium oxide (D₂O) to stabilize labile metabolites.

- Instrument Calibration : Use tissue-matched calibration standards to account for lipid/protein interference.

- Statistical Analysis : Apply multivariate methods (e.g., PCA or PLS-DA) to distinguish true biological variation from analytical noise .

Q. What protocols ensure reproducibility in longitudinal studies using this compound?

- Experimental Rigor :

- Storage : Aliquot compounds in argon-purged vials at −80°C to prevent deuterium exchange with ambient moisture.

- Batch Consistency : Certify each synthesis batch via FT-IR for functional group integrity and LC-MS for isotopic distribution.

- Ethical Compliance : Document storage conditions and stability data (e.g., ≤5% degradation over 6 months) for institutional review board (IRB) approvals .

Q. Data Presentation and Validation

Q. How should researchers present isotopic enrichment data for this compound in publications?

- Tables : Include columns for m/z ratios, retention times, and isotopic abundance (%) across biological replicates. Highlight inter-batch variability (e.g., ±2% SD).

- Figures : Use box plots to compare tissue distribution or bar graphs for enzyme kinetic differences. Avoid overcrowding with chemical structures; limit to 1–2 key schematics .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

- Analysis : Fit sigmoidal curves (e.g., four-parameter logistic model) to dose-response data. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For non-linear effects, use ANOVA with post-hoc Tukey tests .

Q. Ethical and Methodological Considerations

Q. How to mitigate risks of deuterium leakage in live-cell imaging studies?

- Mitigation Strategy : Use deuterium-depleted media for control experiments. Monitor leakage via time-lapse MS profiling and adjust imaging duration to minimize exposure .

Q. What validation criteria are critical for peer review of this compound studies?

- Peer Review Checklist :

特性

IUPAC Name |

2-[[2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i1D3,2D3,3D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACIBQKYRHBOW-APXHDBETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。